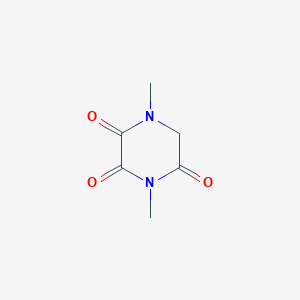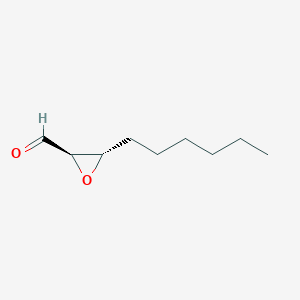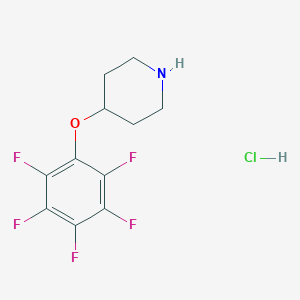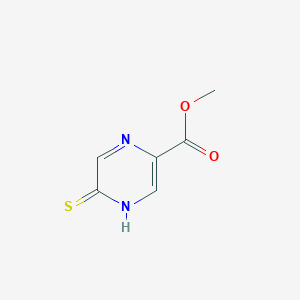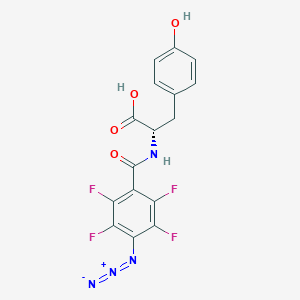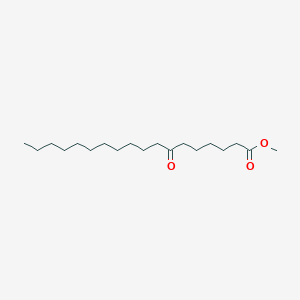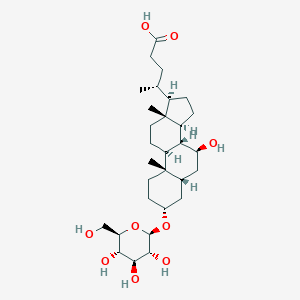
3-Glucosido-chenodeoxycholic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Glucosido-chenodeoxycholic acid (3GCDCA) is a bile acid derivative that has been gaining attention in scientific research due to its potential therapeutic properties. It is a conjugate of chenodeoxycholic acid and glucose, which can be synthesized through various methods. In
作用機序
The mechanism of action of 3-Glucosido-chenodeoxycholic acid is not fully understood, but it is believed to involve the activation of various signaling pathways and the modulation of gene expression. 3-Glucosido-chenodeoxycholic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose homeostasis. It has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
生化学的および生理学的効果
3-Glucosido-chenodeoxycholic acid has several biochemical and physiological effects, including the regulation of lipid metabolism, glucose metabolism, and inflammation. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, as well as improve glucose tolerance and insulin sensitivity. It also has anti-inflammatory properties, which may contribute to its therapeutic effects in various diseases.
実験室実験の利点と制限
One advantage of using 3-Glucosido-chenodeoxycholic acid in lab experiments is its potential therapeutic properties in various fields, which may lead to the development of new treatments for diseases. Another advantage is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic effects. Another limitation is the difficulty in synthesizing 3-Glucosido-chenodeoxycholic acid, which may limit its availability for research.
将来の方向性
There are several future directions for research on 3-Glucosido-chenodeoxycholic acid, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of new therapeutic applications. One potential direction is the use of 3-Glucosido-chenodeoxycholic acid as a therapeutic agent for cancer, diabetes, and liver disease. Another potential direction is the use of 3-Glucosido-chenodeoxycholic acid as a tool for studying the regulation of lipid and glucose metabolism. Overall, the potential therapeutic properties of 3-Glucosido-chenodeoxycholic acid make it a promising compound for future research.
合成法
There are several methods for synthesizing 3-Glucosido-chenodeoxycholic acid, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of chenodeoxycholic acid with glucose in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between chenodeoxycholic acid and glucose. Microbial synthesis involves the use of microorganisms to produce 3-Glucosido-chenodeoxycholic acid through fermentation.
科学的研究の応用
3-Glucosido-chenodeoxycholic acid has been studied for its potential therapeutic properties in various fields, including cancer, diabetes, and liver disease. In cancer research, 3-Glucosido-chenodeoxycholic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 3-Glucosido-chenodeoxycholic acid has been shown to improve glucose metabolism and insulin sensitivity. In liver disease research, 3-Glucosido-chenodeoxycholic acid has been shown to protect against liver damage and promote liver regeneration.
特性
CAS番号 |
139026-50-9 |
|---|---|
製品名 |
3-Glucosido-chenodeoxycholic acid |
分子式 |
C30H50O9 |
分子量 |
554.7 g/mol |
IUPAC名 |
(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C30H50O9/c1-15(4-7-23(33)34)18-5-6-19-24-20(9-11-30(18,19)3)29(2)10-8-17(12-16(29)13-21(24)32)38-28-27(37)26(36)25(35)22(14-31)39-28/h15-22,24-28,31-32,35-37H,4-14H2,1-3H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21+,22-,24+,25-,26+,27-,28-,29+,30-/m1/s1 |
InChIキー |
QRLIJDGVRXVHQD-CYIRBYAUSA-N |
異性体SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C |
その他のCAS番号 |
139026-50-9 |
同義語 |
3-Glc-chenodeoxycholic acid 3-glucosido-chenodeoxycholic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




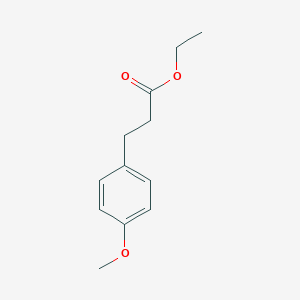
![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)
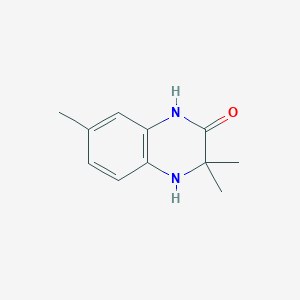

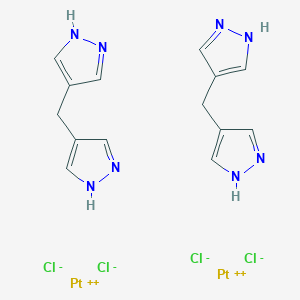
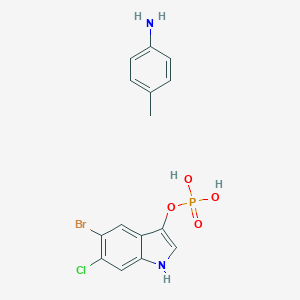
![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)
